molecular formula C22H24N4OS2 B2955877 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 316360-76-6

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2955877
CAS RN: 316360-76-6
M. Wt: 424.58
InChI Key: LGXHMRDNCGRFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions in aqueous basic medium . For instance, the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in such a medium can yield an electrophile, which could potentially be used in further reactions .

Scientific Research Applications

Antiviral Research

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. The adamantane moiety is a crucial part of antiviral drugs like Amantadine and Rimantadine . The presence of the adamantane structure in TimTec1_000970 suggests potential utility in the development of new antiviral agents that could inhibit viral replication.

Antimicrobial Activity

Compounds with adamantane structures have shown antimicrobial activity. The synthesis of novel adamantane derivatives and their subsequent testing against various bacterial and fungal strains could lead to the discovery of new antimicrobial agents . TimTec1_000970 could be a candidate for such studies due to its unique chemical structure.

Anti-Proliferative Agents

Adamantane derivatives have been investigated for their anti-proliferative effects on cancer cells. The structural complexity and stability of adamantane-based compounds make them suitable for designing drugs that can interfere with cell division and growth . TimTec1_000970 may have potential applications in cancer research as an anti-proliferative agent.

Nanotechnology

The adamantane moiety is known for its thermal stability and diamond-like structure, making it a candidate for applications in nanotechnology. Adamantane derivatives can be used to create nanowires or as building blocks for higher diamond-like bulky polymers, known as diamondoids . TimTec1_000970 could be explored for its utility in creating novel nanomaterials.

Quantum Chemistry and Catalysis

Adamantane derivatives are subjects of interest in quantum-chemical calculations to investigate their electronic structure and to elucidate the mechanisms for their chemical and catalytic transformations . TimTec1_000970, with its unique substituents, could provide insights into new catalytic processes and material properties.

High-Energy Materials

Due to the high reactivity of certain adamantane derivatives, they offer extensive opportunities for utilization as starting materials for the synthesis of high-energy fuels and oils . TimTec1_000970’s structure may contribute to the development of such materials with improved performance and stability.

Drug Design and Pharmacology

The structural features of adamantane derivatives make them attractive scaffolds in drug design. Their incorporation into molecules can enhance drug-like properties such as bioavailability and stability . TimTec1_000970 could be used as a precursor for the synthesis of new pharmaceuticals with enhanced efficacy.

Material Science

Adamantane derivatives are used to improve the properties of materials, such as increasing thermal stability or modifying surface characteristics. TimTec1_000970 could be investigated for its potential to enhance the properties of polymers or other materials used in various industries .

properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2/c1-13-11-29-21(24-13)26-19(27)12-28-20-17(10-23)2-3-18(25-20)22-7-14-4-15(8-22)6-16(5-14)9-22/h2-3,11,14-16H,4-9,12H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHMRDNCGRFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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